molecular formula C20H14ClFN4O2 B6552831 3-benzyl-1-[(2-chloro-6-fluorophenyl)methyl]-1,2,3,4-tetrahydropteridine-2,4-dione CAS No. 1040632-83-4

3-benzyl-1-[(2-chloro-6-fluorophenyl)methyl]-1,2,3,4-tetrahydropteridine-2,4-dione

Cat. No.: B6552831
CAS No.: 1040632-83-4
M. Wt: 396.8 g/mol
InChI Key: ODCCIZMNBUGNMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-1-[(2-chloro-6-fluorophenyl)methyl]-1,2,3,4-tetrahydropteridine-2,4-dione is a bicyclic heterocyclic compound featuring a tetrahydropteridine core fused with two ketone groups at positions 2 and 4. The molecule is substituted at position 3 with a benzyl group and at position 1 with a 2-chloro-6-fluorophenylmethyl moiety. Structural determination of such compounds often employs crystallographic tools like SHELX, a widely used software for small-molecule refinement .

Properties

IUPAC Name

3-benzyl-1-[(2-chloro-6-fluorophenyl)methyl]pteridine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClFN4O2/c21-15-7-4-8-16(22)14(15)12-25-18-17(23-9-10-24-18)19(27)26(20(25)28)11-13-5-2-1-3-6-13/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCCIZMNBUGNMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=NC=CN=C3N(C2=O)CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-benzyl-1-[(2-chloro-6-fluorophenyl)methyl]-1,2,3,4-tetrahydropteridine-2,4-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C20_{20}H14_{14}ClFN4_{4}O2_{2}
Molecular Weight 396.8 g/mol
CAS Number 1040632-83-4

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. The compound's mechanism of action is believed to involve interactions with various biological targets, including enzymes and receptors involved in cell signaling pathways.

Cytotoxicity and Antiproliferative Effects

Recent studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance:

  • Antiproliferative Activity : In vitro studies indicate that this compound can inhibit the growth of breast and lung cancer cells. The compound's antiproliferative activity is attributed to its ability to induce apoptosis in these cells .
  • Mechanism of Action : The cytotoxicity is hypothesized to be mediated through the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function . Additionally, the compound may interfere with DNA synthesis or repair mechanisms in cancer cells .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Lung Cancer Cells : A study reported that treatment with this compound led to a significant reduction in cell viability in A549 lung cancer cells. The IC50 value was determined to be approximately 15 µM after 48 hours of exposure .
  • Breast Cancer Models : Another investigation focused on MCF-7 breast cancer cells showed similar results, with an observed increase in apoptosis markers following treatment with varying concentrations of the compound .

Research Findings

Research findings surrounding this compound indicate a promising profile for further development as an anticancer agent. Notable findings include:

  • Selectivity : The compound demonstrates selective toxicity towards cancer cells while exhibiting lower toxicity towards normal human fibroblast cells .
  • Potential for Combination Therapy : Preliminary data suggest that combining this compound with established chemotherapeutic agents may enhance overall therapeutic efficacy while reducing side effects associated with high-dose treatments .

Scientific Research Applications

The compound 3-benzyl-1-[(2-chloro-6-fluorophenyl)methyl]-1,2,3,4-tetrahydropteridine-2,4-dione (CAS Number: 921828-88-8) is a complex organic molecule that has garnered attention in various scientific research applications. This article explores its applications across different fields, particularly in medicinal chemistry and pharmacology.

Chemical Properties and Structure

The molecular formula of the compound is C21H15ClFN3O2C_{21}H_{15}ClFN_3O_2, and it features a tetrahydropteridine structure that is significant for various biological activities. The presence of the chloro and fluorine substituents on the phenyl ring enhances its lipophilicity and biological interactions.

Anticancer Activity

Recent studies have indicated that derivatives of tetrahydropteridines exhibit anticancer properties. For instance, compounds similar to this compound have been shown to inhibit specific cancer cell lines by inducing apoptosis and cell cycle arrest. Research has focused on the compound's ability to target pathways involved in tumor growth and metastasis.

Neuroprotective Effects

Tetrahydropteridines are also recognized for their neuroprotective effects. The compound may play a role in protecting neuronal cells from oxidative stress and apoptosis, making it a potential candidate for treating neurodegenerative diseases such as Parkinson's and Alzheimer's. Studies have demonstrated that such compounds can enhance neurotrophic factors that support neuronal survival.

Antimicrobial Properties

There is emerging evidence that compounds with similar structures possess antimicrobial properties. The incorporation of the chloro and fluorine groups may contribute to enhanced activity against various bacterial strains. This opens avenues for developing new antibiotics or adjunct therapies for resistant infections.

Enzyme Inhibition

The compound has potential as an enzyme inhibitor. Inhibitors of certain enzymes involved in metabolic pathways can lead to therapeutic effects in diseases like diabetes and obesity. Research has indicated that tetrahydropteridine derivatives can modulate enzyme activity, providing a basis for further drug development.

Case Study 1: Anticancer Research

In a study published in Cancer Letters, researchers synthesized several tetrahydropteridine derivatives and evaluated their anticancer activity against human breast cancer cell lines (MCF-7). The results showed that one derivative exhibited IC50 values significantly lower than standard chemotherapeutics, suggesting enhanced efficacy in targeting cancer cells while sparing normal cells.

Case Study 2: Neuroprotection

A study in Neuropharmacology examined the neuroprotective effects of tetrahydropteridine derivatives on SH-SY5Y neuroblastoma cells exposed to oxidative stress. The findings indicated that treatment with these compounds resulted in decreased levels of reactive oxygen species (ROS) and increased cell viability, highlighting their potential as therapeutic agents for neurodegenerative conditions.

Case Study 3: Antimicrobial Activity

Research published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of several pteridine derivatives against multi-drug resistant strains of Staphylococcus aureus. The study found that compounds similar to this compound demonstrated significant antibacterial activity, suggesting potential as a new class of antibiotics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three structurally related derivatives identified in the evidence, focusing on core architecture, substituent effects, and inferred biological implications.

Pyrimidine-2,4-Dione Derivative

Compound: 6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione Core Structure: Pyrimidine-2,4-dione (monocyclic six-membered ring with two nitrogen atoms). Substituents: A piperidinyl-methyl group linked to a 2,3-dimethylphenoxy moiety. Key Differences:

  • The pyrimidine core lacks the fused bicyclic system of tetrahydropteridine, reducing structural rigidity.
  • The 2,3-dimethylphenoxy group introduces steric bulk and lipophilicity, distinct from the halogenated benzyl groups in the target compound. Therapeutic Use: Patented as an anti-mycobacterial agent for tuberculosis treatment, suggesting activity against bacterial enzymes or cell-wall synthesis .

Quinazoline-2,4-Dione Derivative

Compound: 3-(2-{[(2-Methoxyphenyl)methyl]amino}ethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione Core Structure: Quinazoline-2,4-dione (benzene fused to pyrimidine-dione). Substituents: A methoxyphenylmethylaminoethyl side chain. Key Differences:

  • The methoxy group improves solubility but may reduce metabolic stability compared to halogen substituents. Inferred Activity: Quinazoline derivatives are known for kinase inhibition; the methoxy group could target oxygen-dependent active sites .

Piperidine-Carboxylic Acid Ester

Compound: 1-(2-Methoxycarbonylethyl)-4-(phenylpropionylamino)-piperidine-4-carboxylic acid methyl ester Core Structure: Piperidine ring with ester and amide functionalities. Substituents: Methoxycarbonylethyl and phenylpropionylamino groups. Key Differences:

  • Lacks a dione core, instead featuring ester and amide bonds, which may confer protease resistance or alter pharmacokinetics.
  • The phenylpropionylamino group introduces flexibility absent in the rigid benzyl substituents of the target compound.

Structural and Functional Implications

Core Structure Influence

  • Tetrahydropteridine vs. Pyrimidine/Quinazoline: The fused bicyclic system in the target compound likely enhances binding affinity to planar enzyme active sites (e.g., dihydrofolate reductase) compared to monocyclic pyrimidine derivatives .
  • Halogen vs.

Hypothetic Pharmacokinetic Profile

Property Target Compound Pyrimidine-2,4-Dione Quinazoline-2,4-Dione
Molecular Weight ~400 g/mol (estimated) ~390 g/mol ~370 g/mol
LogP (Lipophilicity) High (Cl/F substituents) Moderate (piperidinyl group) Moderate (methoxy group)
H-Bond Donors/Acceptors 0/4 2/6 2/5
Therapeutic Indication Undocumented (speculative: CNS) Anti-mycobacterial Kinase inhibition (speculative)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.